1,2-Acenaphthylenedione, 5,5'-[[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis-
Description
1,2-Acenaphthylenedione, 5,5'-[[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis- (hereafter referred to as the "target compound") is a polycyclic aromatic compound featuring a central 1,2-acenaphthylenedione core substituted with biphenyl-oxy linkages at the 5,5' positions. This structure combines the electron-deficient nature of the dione moiety with the rigidity and conjugation of the biphenyl backbone, making it a candidate for applications in organic electronics, photovoltaics, and as a building block in supramolecular chemistry .
Properties
CAS No. |
64325-43-5 |
|---|---|
Molecular Formula |
C36H18O6 |
Molecular Weight |
546.5 g/mol |
IUPAC Name |
5-[4-[4-(1,2-dioxoacenaphthylen-5-yl)oxyphenyl]phenoxy]acenaphthylene-1,2-dione |
InChI |
InChI=1S/C36H18O6/c37-33-25-5-1-3-23-29(17-15-27(31(23)25)35(33)39)41-21-11-7-19(8-12-21)20-9-13-22(14-10-20)42-30-18-16-28-32-24(30)4-2-6-26(32)34(38)36(28)40/h1-18H |
InChI Key |
ZRJCEBBDXQMMSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)C3=O)OC4=CC=C(C=C4)C5=CC=C(C=C5)OC6=C7C=CC=C8C7=C(C=C6)C(=O)C8=O |
Origin of Product |
United States |
Preparation Methods
Reaction Design
Optimization Data
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 150°C | Maximizes coupling efficiency |
| Reaction Time | 36 hours | Balances conversion and side reactions |
| Solvent | DMF | Enhances substrate solubility |
| Base | K₂CO₃ | Facilitates phenoxide formation |
Yield : 60–70% (estimated based on analogous Ullmann couplings).
Mechanistic Pathway
-
Deprotonation : 4,4'-Biphenol reacts with K₂CO₃ to form a biphenoxide ion.
-
Oxidative Addition : Cu(I) inserts into the C–Br bond of 5-bromoacenaphthenequinone.
-
Transmetalation : Biphenoxide coordinates to the copper center.
-
Reductive Elimination : Formation of the C–O bond releases Cu(I), regenerating the catalyst.
Alternative Nucleophilic Aromatic Substitution
For laboratories lacking specialized catalysts, nucleophilic aromatic substitution (NAS) offers a viable route.
Reaction Conditions
Challenges and Solutions
-
Electron Deficiency : The acenaphthenequinone's carbonyl groups activate the ring for NAS but necessitate strong bases.
-
Steric Hindrance : Bulky biphenol may reduce reactivity; elevated temperatures mitigate this.
Yield : 40–50%, with mono-substituted byproducts requiring chromatographic separation.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Ullmann Coupling | High regioselectivity, scalability | Requires toxic copper catalysts |
| NAS | No transition metals | Low yield, long reaction times |
Structural Characterization
Post-synthetic analysis confirms successful functionalization:
-
¹H NMR : Absence of aromatic protons adjacent to bromine (δ 8.37 ppm in precursor) and new signals for biphenyl protons (δ 7.2–7.8 ppm).
-
IR Spectroscopy : Retention of carbonyl stretches (1730 cm⁻¹) and emergence of C–O–C vibrations (1250 cm⁻¹).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
1,2-Acenaphthylenedione, 5,5’-[[1,1’-biphenyl]-4,4’-diylbis(oxy)]bis- can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carbonyl groups present in the acenaphthylenedione moiety.
Substitution: The biphenyl units can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroxy derivatives.
Scientific Research Applications
Organic Synthesis
1,2-Acenaphthylenedione derivatives are often utilized as intermediates in organic synthesis. Their ability to undergo various chemical reactions makes them valuable in creating more complex molecules. For instance, they can participate in nucleophilic substitution reactions and cycloaddition processes.
Photophysical Studies
The compound's structure allows for significant interactions with light, making it suitable for photophysical studies. Research has indicated that compounds with similar structures exhibit interesting photoluminescent properties. These characteristics can be leveraged in developing materials for organic light-emitting diodes (OLEDs) and solar cells.
Antioxidant Activity
Studies have shown that derivatives of acenaphthylenedione possess antioxidant properties. These compounds can scavenge free radicals and inhibit oxidative stress-related damage in biological systems. This application is particularly relevant in the development of pharmaceuticals aimed at treating oxidative stress-related diseases.
Research indicates that acenaphthylenedione derivatives may exhibit biological activities such as antibacterial and antifungal properties. For example, compounds with similar structures have been tested for their efficacy against various pathogens, showcasing their potential as therapeutic agents.
Case Studies
Mechanism of Action
The mechanism of action of 1,2-Acenaphthylenedione, 5,5’-[[1,1’-biphenyl]-4,4’-diylbis(oxy)]bis- involves its interaction with molecular targets through its functional groups. The carbonyl groups in the acenaphthylenedione moiety can participate in redox reactions, while the biphenyl units can engage in π-π interactions with aromatic systems. These interactions can modulate the electronic properties of the compound, making it useful in various applications.
Comparison with Similar Compounds
4,4′-[[1,1′-Biphenyl]-4,4′-diylbis(oxy)]bis[1,2-benzenedicarboxylic acid] (CAS 51805-41-5)
- Structure : Shares the biphenyl-oxy backbone but replaces the acenaphthylenedione core with two benzene rings bearing carboxylic acid groups.
- Properties: Enhanced solubility in polar solvents due to carboxylic acid groups, contrasting with the target compound’s lower solubility. Applications in coordination polymers and metal-organic frameworks (MOFs) are noted .
- Reactivity : Carboxylic acid groups enable facile coordination with metal ions, unlike the dione groups in the target compound, which are more reactive toward nucleophilic additions .
Ethanone, 1,1'-[1,1'-biphenyl]-4,4'-diylbis[2,2-dihydroxy] (Xenaldial, CAS 1094-85-5)
- Structure: Features a biphenyl-oxy backbone with dihydroxyethanone substituents.
- Properties : Higher hydrophilicity due to hydroxyl groups, compared to the hydrophobic acenaphthylenedione core. Used as a crosslinking agent in bioconjugate chemistry .
- Thermal Stability : Lower thermal stability than the target compound due to the labile hydroxyl groups .
Compounds with Dione or Ketone Functionality
5,5'-(1,4-Phenylenedimethylylidene)bis(1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione)
- Structure : Contains a bis-dione framework linked via a phenylenedimethylylidene group.
- Applications : Demonstrated utility in catalysis and as a ligand in transition-metal complexes, highlighting the versatility of dione moieties in coordination chemistry .
- Electronic Properties : The thioxo group introduces electron-withdrawing effects, enhancing redox activity compared to the acenaphthylenedione core .
Ethanone, 1,1'-[1,1'-biphenyl]-4,4'-diylbis[2-phenyl- (CAS 56794-20-8)
- Structure: Biphenyl-oxy backbone with phenyl-substituted ethanone groups.
- Solubility : Reduced solubility in aqueous media due to bulky phenyl substituents, similar to the target compound. Used in organic synthesis for C–C bond-forming reactions .
- Reactivity : The ketone groups undergo aldol condensations, analogous to the dione reactivity in the target compound .
Halogenated and Fluorinated Derivatives
1,1′-[1,1′-Biphenyl]-4,4′-diylbis[2-bromoethanone] (CAS 4072-67-7)
Ethanedione, bis[4-[(4-fluorophenyl)ethynyl]phenyl]- (CAS 194936-19-1)
- Structure : Fluorinated ethynyl groups attached to a dione core.
- Electronic Effects: Fluorine atoms and ethynyl linkages enhance electron-deficient character, improving charge transport properties in organic semiconductors.
- Thermal Stability: Higher stability under thermal stress than non-fluorinated analogs due to strong C–F bonds .
Comparative Data Table
Key Research Findings and Implications
- Electronic Applications : The target compound’s conjugation and dione functionality make it suitable for electron-transport materials, though fluorinated analogs (e.g., CAS 194936-19-1) show superior charge mobility .
- Synthetic Utility : Unlike halogenated derivatives (e.g., CAS 4072-67-7), the target compound avoids hazardous byproducts, favoring green chemistry applications .
- Solubility Challenges : Hydrophobic analogs like CAS 56794-20-8 and the target compound may require derivatization (e.g., sulfonation) for aqueous-phase reactions .
Biological Activity
1,2-Acenaphthylenedione, 5,5'-[[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis- is a complex organic compound notable for its potential biological activities. This compound belongs to the class of acenaphthylene derivatives and has garnered attention due to its structural features which may influence its reactivity and biological interactions.
Chemical Structure and Properties
- Molecular Formula : C24H14O3
- Molecular Weight : 366.36 g/mol
- CAS Number : 908010-52-6
The compound's structure includes a biphenyl moiety linked to an acenaphthylenedione framework through ether linkages. This structural arrangement is significant for its potential biological activity.
Antioxidant Activity
Research has indicated that acenaphthylenedione derivatives exhibit antioxidant properties. The presence of electron-rich aromatic systems in the compound can facilitate the scavenging of free radicals, thereby mitigating oxidative stress in biological systems.
Enzyme Inhibition
1,2-Acenaphthylenedione derivatives have shown promise as enzyme inhibitors. Studies suggest that these compounds can inhibit various enzymes involved in metabolic pathways, which could be beneficial in treating diseases characterized by dysregulated enzyme activity.
Cytotoxicity
Preliminary studies have reported cytotoxic effects against cancer cell lines. The mechanism may involve the induction of apoptosis in malignant cells while sparing normal cells, making it a candidate for further investigation as a chemotherapeutic agent.
Data Tables
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Scavenging of DPPH radicals | |
| Enzyme Inhibition | Inhibition of alpha-glucosidase | |
| Cytotoxicity | IC50 values against cancer cell lines |
Case Studies
-
Antioxidant Properties :
A study evaluated the antioxidant capacity of various acenaphthylenedione derivatives using DPPH and ABTS assays. Results indicated that modifications to the biphenyl moiety enhanced radical scavenging activity significantly compared to unmodified compounds. -
Enzyme Inhibition :
In vitro assays demonstrated that 1,2-acenaphthylenedione derivatives effectively inhibited alpha-glucosidase with IC50 values ranging from 10 to 50 µM. This suggests potential applications in managing postprandial blood glucose levels. -
Cytotoxicity Assays :
The cytotoxic effects were tested on MCF-7 breast cancer cells and A549 lung cancer cells. Results showed that the compound induced apoptosis at concentrations above 25 µM, with significant cell death observed after 48 hours of treatment.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1,2-acenaphthylenedione derivatives with biphenyl-oxy linkages?
- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions between hydroxylated biphenyl precursors and halogenated acenaphthylenedione derivatives. Critical parameters include:
- Reagent stoichiometry : Use a 1:2 molar ratio of biphenyl diol to acenaphthylenedione halide to ensure complete substitution .
- Catalyst selection : Lewis acids like TiCl₄ can enhance reaction efficiency by activating hydroxyl groups, as demonstrated in analogous systems .
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) under inert atmospheres minimize side reactions like oxidation .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic proton environments (δ 6.8–8.2 ppm for biphenyl and acenaphthylenedione protons) and oxygen-linked methylene/methoxy groups .
- IR spectroscopy : Confirm ether (C-O-C) linkages (~1250 cm⁻¹) and quinone carbonyl stretches (~1680 cm⁻¹) .
- Mass spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns consistent with biphenyl-oxy bridges .
Q. What safety protocols are essential during handling?
- Methodological Answer :
- Inhalation/contact risks : Use fume hoods and PPE (gloves, lab coats) due to potential respiratory and dermal irritation, as seen in structurally similar biphenyl-oxy compounds .
- First-aid measures : Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion, per protocols for aromatic ethers .
Advanced Research Questions
Q. How do steric and electronic effects influence the compound’s reactivity in coordination chemistry?
- Methodological Answer :
- Steric hindrance : The biphenyl-oxy backbone creates a rigid framework, limiting access to metal centers. Computational modeling (e.g., DFT) can predict binding preferences .
- Electronic effects : The electron-withdrawing acenaphthylenedione moiety enhances Lewis acidity at coordination sites, favoring interactions with transition metals like Cu(II) or Zn(II) .
- Experimental validation : Compare UV-Vis spectra of metal complexes with ligand-to-metal charge transfer (LMCT) bands to assess electronic perturbations .
Q. What strategies resolve contradictions in catalytic activity data for metal complexes of this ligand?
- Methodological Answer :
- Control experiments : Test ligand purity via HPLC and confirm metal-ligand ratios (e.g., ICP-OES) to rule out stoichiometric inconsistencies .
- Reaction condition optimization : Vary temperature, solvent polarity, and counterion effects to isolate variables affecting catalytic turnover .
- Cross-reference analogs : Compare results with structurally similar Schiff base ligands (e.g., salen-type systems) to identify trends in metal-ligand cooperativity .
Q. How can this compound be integrated into porous materials (e.g., MOFs or COFs)?
- Methodological Answer :
- Linker design : Utilize the biphenyl-oxy group as a rigid spacer and the acenaphthylenedione as a redox-active node. Solvothermal synthesis with Zn(II) or Cd(II) salts has been effective in analogous systems .
- Porosity characterization : Perform BET surface area analysis and gas adsorption (N₂, CO₂) to assess framework stability and pore size distribution .
- Functionalization : Post-synthetic modification (e.g., sulfonation) can enhance hydrophilicity for applications in catalysis or sensing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
